

LP-12 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-12 hydrochloride is a potent and selective serotonin 5-HT7 receptor agonist. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed information on its signaling pathways and relevant experimental workflows is presented to support further research and drug development efforts.

Chemical and Physical Properties

LP-12 hydrochloride, with the chemical name 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride, is a synthetic compound that has been instrumental in studying the function of the 5-HT7 receptor. Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	1185136-22-4	[1]
Molecular Weight	518.13 g/mol (anhydrous basis)	[2][3]
Molecular Formula	C32H39N3O·HCl	[2]
Synonym	4-(2-Diphenyl)-N-(1,2,3,4- tetrahydronaphthalen-1-yl)-1- piperazinehexanamide hydrochloride	[2]

Pharmacological Profile

LP-12 is a high-affinity agonist for the 5-HT7 receptor. Its selectivity has been established through radioligand binding assays, demonstrating significantly lower affinity for other serotonin receptor subtypes and the dopamine D2 receptor.

Receptor	Kı (nM)
5-HT ₇	0.13
5-HT _{1a}	60.9
5-HT _{2a}	1464
D ₂	224

These values indicate that LP-12 is approximately 468-fold more selective for the 5-HT7 receptor over the 5-HT1A receptor, over 11,000-fold more selective over the 5-HT2A receptor, and over 1,700-fold more selective over the D2 receptor.[3]

Signaling Pathways

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways upon activation by an agonist such as LP-12.



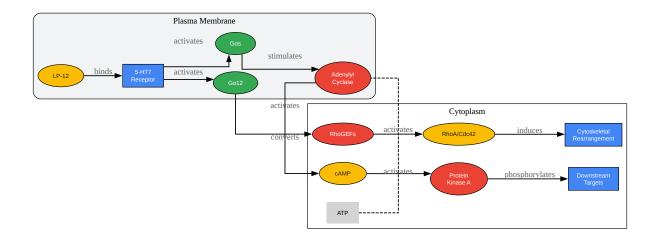
Gαs-cAMP Pathway

The canonical signaling pathway involves the coupling of the 5-HT7 receptor to a stimulatory G protein (Gαs). This activation leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

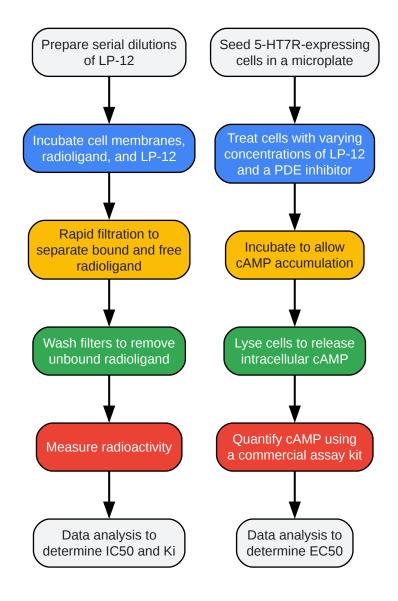
Gα₁₂-RhoGTPase Pathway

The 5-HT7 receptor can also couple to the $G\alpha_{12}$ protein. Activation of this pathway stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate small GTPases of the Rho family, such as RhoA and Cdc42. These GTPases are key regulators of the actin cytoskeleton and are involved in processes such as cell motility, neurite outgrowth, and synaptic plasticity.









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References

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